Cas no 80866-75-7 ((3-methyl-4-nitrophenyl)methanol)

(3-methyl-4-nitrophenyl)methanol structure
80866-75-7 structure
Product Name:(3-methyl-4-nitrophenyl)methanol
CAS No:80866-75-7
MF:C8H9NO3
MW:167.161962270737
MDL:MFCD00007171
CID:723059
PubChem ID:591360
Update Time:2025-07-21

(3-methyl-4-nitrophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Methyl-4-nitrophenyl)methanol
    • 3-Methyl-4-nitrobenzyl Alcohol
    • Benzenemethanol,3-methyl-4-nitro-
    • Benzenemethanol, 3-methyl-4-nitro-
    • KOVQGYQQVNCUBR-UHFFFAOYSA-N
    • 3-Methyl-4-nitrobenzylalcohol
    • 4-nitro-3-methylbenzyl alcohol
    • (3-methyl-4-nitro-phenyl)methanol
    • 2574AC
    • (3-Methyl-4-nitrophenyl)methanol #
    • (3-Methyl-4-nitro-phenyl)-methanol
    • (3-methyl-4-nitrophenyl)methan-1-ol
    • CM13446
    • VZ27085
    • 3-Methyl-4-nitrobenzenemethanol (ACI)
    • CS-0039172
    • 3-Methyl-4-nitrobenzyl alcohol, 98%
    • CL9277
    • M2915
    • DB-056467
    • InChI=1/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H
    • AKOS016010481
    • (3-Methyl-4-nitrophenyl)methanol;3-Methyl-4-nitrobenzyl Alcohol;Benzenemethanol,3-methyl-4-nitro-;Benzenemethanol, 3-methyl-4-nitro-
    • 80866-75-7
    • AS-46273
    • EINECS 279-578-3
    • SCHEMBL713941
    • FH6GCG538Q
    • NS00038089
    • DTXSID70230756
    • Z1255386715
    • 3-Methyl-4-nitrobenzenemethanol
    • MFCD00007171
    • EN300-130017
    • SY077477
    • 3-methyl-4-nitrobenzyl alcohol;(3-methyl-4-nitrophenyl)methanol;
    • (3-methyl-4-nitrophenyl)methanol
    • MDL: MFCD00007171
    • Inchi: 1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3
    • InChI Key: KOVQGYQQVNCUBR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=CC(CO)=CC=1)=O

Computed Properties

  • Exact Mass: 167.05800
  • Monoisotopic Mass: 167.058243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.272±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 57.0 to 61.0 deg-C
  • Boiling Point: 295.73°C (rough estimate)
  • Flash Point: 145.2°C
  • Refractive Index: 1.5570 (estimate)
  • Solubility: Slightly soluble (4.2 g/l) (25 º C),
  • PSA: 66.05000
  • LogP: 1.91870
  • Solubility: Not available

(3-methyl-4-nitrophenyl)methanol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25

(3-methyl-4-nitrophenyl)methanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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(3-methyl-4-nitrophenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Hydroxybenzotriazole ;  rt
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis and structure-activity relationships of nitrobenzyl phosphoramide mustards as nitroreductase-activated prodrugs
Hu, Longqin; Wu, Xinghua; Han, Jiye; Chen, Lin; Vass, Simon O.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 3986-3991

Production Method 2

Reaction Conditions
Reference
Non-peptide angiotensin II receptor antagonists. 2. Design, synthesis, and biological activity of N-substituted (phenylamino)phenylacetic acids and acyl sulfonamides
Dhanoa, Daljit S.; Bagley, Scott W.; Chang, Raymond S. L.; Lotti, Victor J.; Chen, Tsing Bau; et al, Journal of Medicinal Chemistry, 1993, 36(26), 4239-49

Production Method 3

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Silica (aminated) ,  Cobalt, compd. with copper (1:1) ,  Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… Solvents: Isopropanol ;  12 h, 110 °C
Reference
Metal-Organic Framework-Encapsulated CoCu Nanoparticles for the Selective Transfer Hydrogenation of Nitrobenzaldehydes: Engineering Active Armor by the Half-Way Injection Method
Li, Yang; Li, Yu-Nong; Zheng, Jian-wei; Dong, Xiao-yun; Guo, Rong-xiu; et al, Chemistry - A European Journal, 2021, 27(3), 1080-1087

(3-methyl-4-nitrophenyl)methanol Raw materials

(3-methyl-4-nitrophenyl)methanol Preparation Products

(3-methyl-4-nitrophenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:80866-75-7)(3-methyl-4-nitrophenyl)methanol
Order Number:A839989
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):244.0
Email:sales@amadischem.com

(3-methyl-4-nitrophenyl)methanol Related Literature

Additional information on (3-methyl-4-nitrophenyl)methanol

Research Brief on (3-methyl-4-nitrophenyl)methanol (CAS: 80866-75-7) in Chemical Biology and Pharmaceutical Applications

(3-methyl-4-nitrophenyl)methanol (CAS: 80866-75-7) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel bioactive compounds, particularly in the context of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

A recent study published in the Journal of Medicinal Chemistry explored the use of (3-methyl-4-nitrophenyl)methanol as a precursor in the synthesis of benzimidazole derivatives. These derivatives exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that the nitro group at the 4-position of the phenyl ring plays a critical role in enhancing the bioactivity of the resulting compounds.

In another study, researchers investigated the potential of (3-methyl-4-nitrophenyl)methanol as a building block for the development of kinase inhibitors. The compound was utilized to synthesize a series of small molecules targeting the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. Preliminary results showed promising inhibitory activity against several cancer cell lines, suggesting its potential as a lead compound for further optimization.

From a synthetic chemistry perspective, (3-methyl-4-nitrophenyl)methanol has been employed in various catalytic reactions. A recent report in Organic Letters described its use in a palladium-catalyzed cross-coupling reaction to generate biaryl structures, which are prevalent in many pharmaceutical agents. The study highlighted the compound's versatility and efficiency in forming complex molecular architectures.

Despite its promising applications, challenges remain in the large-scale production and purification of (3-methyl-4-nitrophenyl)methanol. Recent advancements in green chemistry have addressed some of these issues, with studies focusing on solvent-free synthesis and catalytic reduction methods to improve yield and reduce environmental impact.

In conclusion, (3-methyl-4-nitrophenyl)methanol (CAS: 80866-75-7) continues to be a valuable intermediate in chemical biology and pharmaceutical research. Its role in the synthesis of bioactive compounds and its potential therapeutic applications make it a compound of significant interest. Future research should focus on optimizing its synthetic routes and exploring its biological activities in greater detail to unlock its full potential in drug discovery and development.

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(CAS:80866-75-7)(3-methyl-4-nitrophenyl)methanol
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Purity:99%
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Price ($):244.0
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